molecular formula C21H28N2O3 B3557930 N-[4-(diethylamino)phenyl]-3,5-diethoxybenzamide

N-[4-(diethylamino)phenyl]-3,5-diethoxybenzamide

Cat. No. B3557930
M. Wt: 356.5 g/mol
InChI Key: BBOFIZZGQIYKBK-UHFFFAOYSA-N
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Description

N-[4-(diethylamino)phenyl]-3,5-diethoxybenzamide, also known as DEAB, is a synthetic compound that has been widely used in scientific research. DEAB is a potent inhibitor of aldehyde dehydrogenase (ALDH), an enzyme that plays a crucial role in the oxidation of aldehydes.

Mechanism of Action

N-[4-(diethylamino)phenyl]-3,5-diethoxybenzamide acts as a competitive inhibitor of ALDH by binding to the active site of the enzyme. This prevents the oxidation of aldehydes, leading to an accumulation of toxic intermediates that can cause cell damage. The inhibition of ALDH by this compound has been shown to have a cytotoxic effect on cancer stem cells, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
The inhibition of ALDH by this compound has been shown to have several biochemical and physiological effects. Inhibition of ALDH activity can lead to an accumulation of acetaldehyde, which can cause liver damage and contribute to the development of alcoholism. Inhibition of ALDH by this compound has also been shown to have a cytotoxic effect on cancer stem cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

N-[4-(diethylamino)phenyl]-3,5-diethoxybenzamide has several advantages for lab experiments, including its potency as an ALDH inhibitor and its ability to selectively target cancer stem cells. However, this compound also has limitations, including its potential toxicity and the need for expertise in organic chemistry for its synthesis.

Future Directions

There are several future directions for research involving N-[4-(diethylamino)phenyl]-3,5-diethoxybenzamide. One area of interest is the development of new therapies for alcoholism based on the inhibition of ALDH activity. Another area of interest is the study of cancer stem cells and the development of new cancer therapies based on the cytotoxic effects of this compound. Additionally, further research is needed to explore the potential applications of this compound in drug discovery and other areas of scientific research.

Scientific Research Applications

N-[4-(diethylamino)phenyl]-3,5-diethoxybenzamide has been widely used in scientific research to inhibit the activity of ALDH. ALDH is involved in the metabolism of many endogenous and exogenous aldehydes, including acetaldehyde, a byproduct of alcohol metabolism. Inhibition of ALDH activity by this compound has been shown to have several applications in research, including the study of cancer stem cells, drug discovery, and the development of new therapies for alcoholism.

properties

IUPAC Name

N-[4-(diethylamino)phenyl]-3,5-diethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3/c1-5-23(6-2)18-11-9-17(10-12-18)22-21(24)16-13-19(25-7-3)15-20(14-16)26-8-4/h9-15H,5-8H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBOFIZZGQIYKBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.